L-Alanyl-L-Cystine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVHDKNSGDYCV-XAMCCFCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115888-13-6 | |
| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Enzymatic Synthesis of L Alanyl L Cystine
Established Chemical Synthesis Methodologies for L-Alanyl-L-Cystine
The chemical synthesis of this compound involves the formation of a peptide bond between L-Alanine and L-Cystine. This process requires careful control of reaction conditions and the use of protecting groups to ensure the desired product is formed with high yield and purity.
Peptide Bond Formation Strategies in this compound Synthesis
The core of this compound synthesis is the creation of a peptide bond, which is an amide linkage between the carboxyl group of one amino acid and the amino group of another. masterorganicchemistry.com A common strategy involves the activation of the carboxyl group of L-Alanine to make it more susceptible to nucleophilic attack by the amino group of L-Cystine. smolecule.com Coupling agents are frequently employed to facilitate this reaction. For instance, a condensation reaction between L-alanine and N-acetylcysteine can be carried out in the presence of a coupling agent to form the dipeptide. fengchengroup.com
Another established method is the N-carboxy anhydride (B1165640) (NCA) method. google.com In this approach, the N-carboxy anhydride of the amino acid to be attached reacts with the free amino group of S-acetamidomethyl-L-cysteine. google.com
Protecting Group Chemistry and Deprotection in this compound Synthesis
To prevent unwanted side reactions and ensure the specific formation of the this compound dipeptide, protecting groups are essential. masterorganicchemistry.com The amino group of L-Alanine and the thiol groups of L-Cystine must be temporarily blocked.
For the amino group of alanine (B10760859), carbamates like t-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are common choices. masterorganicchemistry.com The Boc group is typically removed with a strong acid such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, often using piperidine. masterorganicchemistry.comcsic.es
The thiol groups of cysteine residues require protection to prevent oxidation and the formation of incorrect disulfide bonds. The trityl (Trt) group is a widely used protecting group for the cysteine side chain and can be removed with TFA. csic.es Other protecting groups for cysteine include 4-methoxytrityl (Mmt) and diphenylmethyl (Dpm), which offer different levels of acid lability, allowing for selective deprotection strategies. csic.es
A specific example involves the use of S-acetamidomethyl-L-cysteine (S-Acm-Cys). The Acm group protects the thiol function and is later cleaved, for example, with mercury(II) acetate, followed by oxidation to form the cystine disulfide bond. google.com
Table 1: Common Protecting Groups in Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Thiol Group (Cysteine) | Trityl | Trt | Trifluoroacetic Acid (TFA) |
| Thiol Group (Cysteine) | Acetamidomethyl | Acm | Mercury(II) Acetate |
| Thiol Group (Cysteine) | 4-Methoxytrityl | Mmt | 1-2% TFA in DCM |
| Thiol Group (Cysteine) | Diphenylmethyl | Dpm | 60-90% TFA in DCM |
This table provides a summary of common protecting groups used in peptide synthesis, including those relevant to this compound, and their typical deprotection reagents.
Advanced Purification and Isolation Techniques for Synthetic this compound
Following synthesis and deprotection, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, and byproducts. Therefore, efficient purification is critical. Chromatographic techniques are the primary methods for isolating this compound. fengchengroup.com
Gel chromatography is one such method used to separate the dipeptide based on size. google.com Another powerful technique is immobilized metal ion affinity chromatography (IMAC). Peptides containing a free α-amino group, but lacking histidine and tryptophan, can be purified using Cu²⁺- or Ni²⁺-loaded IMAC supports. nih.gov The target peptide binds to the metal ions on the column and can be selectively eluted. nih.gov
High-performance liquid chromatography (HPLC) is also a standard method for both analysis and purification of synthetic peptides. nih.govresearchgate.net By selecting an appropriate column and mobile phase, high purity this compound can be obtained. nih.govresearchgate.net
Biotechnological and Enzymatic Synthesis Pathways of this compound and Related Peptides
Biotechnological approaches offer an alternative to chemical synthesis, often providing advantages in terms of specificity and milder reaction conditions. smolecule.com These methods primarily involve the use of enzymes or microbial fermentation.
Enzyme-Catalyzed this compound Synthesis Mechanisms and Specificity
Enzymes can be used to catalyze the formation of the peptide bond in this compound. L-amino acid ligases (Lals) are a class of enzymes that synthesize dipeptides from unprotected amino acids in an ATP-dependent manner. asm.org
A novel mechanism for peptide bond synthesis has been reported involving the enzyme DltA, which is homologous to the adenylation domain of nonribosomal peptide synthetases. nih.govresearchgate.net This enzyme catalyzes the formation of an S-acyl-L-cysteine intermediate, which then undergoes a chemical S→N acyl transfer to form the peptide bond. nih.govresearchgate.net This process has been used to synthesize N-(d-alanyl)-l-cysteine. nih.gov
Another class of enzymes, aminoacyl-tRNA synthetases, can also catalyze the synthesis of cysteine-containing dipeptides. nih.govnih.gov For example, arginyl-tRNA synthetase catalyzes the formation of Arg-Cys, and similar reactions have been shown for isoleucyl- and valyl-tRNA synthetases to produce Ile-Cys and Val-Cys, respectively. nih.govnih.govoup.com The mechanism is thought to involve the formation of a thioester intermediate. nih.govnih.gov
Table 2: Examples of Enzyme-Catalyzed Dipeptide Synthesis
| Enzyme | Substrates | Product |
| DltA | D-Alanine, L-Cysteine, ATP | N-(D-alanyl)-L-cysteine |
| Arginyl-tRNA synthetase | Arg-tRNA, Cysteine | Arg-Cys |
| Isoleucyl-tRNA synthetase | Ile-tRNA, Cysteine | Ile-Cys |
| Valyl-tRNA synthetase | Val-tRNA, Cysteine | Val-Cys |
This table illustrates the diversity of enzymes capable of synthesizing dipeptides, including those containing cysteine, and their respective substrates and products.
Microbial Fermentation Strategies for Cysteine-Containing Dipeptides
Microbial fermentation is a promising method for the production of L-cysteine and cysteine-containing peptides. encyclopedia.pubnih.gov This approach utilizes microbial cell factories, such as Escherichia coli or Corynebacterium glutamicum, that have been metabolically engineered to overproduce the desired compound. nih.gov
For the production of L-cysteine, the biosynthetic pathway is often manipulated. This can involve the overexpression of key enzymes like serine O-acetyltransferase and the deletion of genes responsible for cysteine degradation. nih.gov The efficient export of L-cysteine from the cell is also a critical factor to overcome its toxicity to the host organism. nih.gov
While direct fermentative production of this compound is not extensively detailed in the provided search results, the principles of producing cysteine-containing dipeptides through fermentation are established. For instance, the overexpression of the bacD gene in an E. coli cysteine producer has been used to monitor the formation of various cysteine-containing dipeptides. researchgate.net Fermentation processes for producing bioactive peptides from various food sources are also well-documented, demonstrating the general feasibility of this approach. mdpi.com
The production of L-cysteine via fermentation is influenced by factors such as the iron concentration in the medium, which can control the proportion of L-cysteine, L-cystine, and thiazolidine (B150603). google.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies for L Alanyl L Cystine
Principles of Spectroscopic Techniques for L-Alanyl-L-Cystine Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of dipeptides like this compound, offering detailed information about its atomic and molecular composition, bond vibrations, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Dipeptide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular framework.
For dipeptides, ¹H NMR spectra reveal characteristic signals for the protons in the alanine (B10760859) and cystine residues. Key parameters include:
Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is indicative of the chemical environment of a proton. For instance, protons attached to the α-carbon of each amino acid residue will have distinct chemical shifts. The Human Metabolome Database provides reference spectra for L-Cystine, showing characteristic peaks in ¹H NMR that can be used for comparison. hmdb.cahmdb.ca
Spin-Spin Coupling (J-coupling): The interaction between neighboring protons leads to the splitting of NMR signals. The magnitude of the coupling constant (³J(HN, Hα)) is particularly valuable as it correlates with the dihedral angle (φ) of the peptide backbone, offering insights into the conformational preferences of the dipeptide. nih.gov
Nuclear Overhauser Effect (NOE): This effect allows for the determination of through-space proximities between protons, which is crucial for defining the three-dimensional structure of the dipeptide.
In a study of L-Alanyl-L-tyrosine, a similar dipeptide, ¹H NMR and ¹³C NMR were successfully used to confirm its structure after synthesis. researchgate.net For this compound, one would expect to observe distinct signals for the alanine methyl group, the α-protons of both alanine and cystine, the β-protons of cystine adjacent to the disulfide bond, and the amide protons. The specific chemical shifts and coupling patterns would be unique to the this compound molecule. The Biological Magnetic Resonance Bank (BMRB) holds data for L-Cystine, which can serve as a foundational reference for interpreting the spectra of the dipeptide. bmrb.io
Table 1: Expected ¹H NMR Signals for this compound
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
| Alanine CH₃ | ~1.4 | Doublet |
| Alanine α-H | ~4.0 | Quartet |
| Cystine β-CH₂ | ~3.0 - 3.5 | Multiplet (ABX system) |
| Cystine α-H | ~4.2 | Multiplet |
| Amide NH | ~8.0 - 8.5 | Doublet |
Note: Exact chemical shifts can vary depending on the solvent, pH, and temperature.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) Approaches for this compound
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of this compound and in confirming its amino acid sequence. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and quantification of the dipeptide in complex mixtures. mdpi.com
In a typical LC-MS analysis, this compound would be ionized, commonly through electrospray ionization (ESI), and its molecular ion peak would be detected. For this compound (C₁₀H₁₈N₂O₅S₂), the expected monoisotopic mass would be readily calculated and observed.
Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation pattern is predictable and provides a "fingerprint" of the molecule, confirming the sequence of the amino acids. For example, cleavage of the peptide bond would result in characteristic "b" and "y" ions, corresponding to the N-terminal (L-Alanyl) and C-terminal (L-Cystine) fragments, respectively. Ion mobility spectrometry (IMS) coupled with LC-MS/MS can further distinguish between peptide epimers, which could be relevant if D-amino acid variants were present. acs.org
High-resolution accurate mass (HRAM) mass spectrometry is particularly advantageous as it can determine the elemental composition of the parent and fragment ions with high confidence, further validating the identity of the compound. thermofisher.com This approach has been successfully used for the analysis of amino acids and peptides in various biological matrices. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of this compound
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key absorption bands for a dipeptide like this compound include:
Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration.
Amide I band (~1650 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. The frequency of this band is sensitive to the secondary structure of the peptide. nih.gov
Amide II band (~1550 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations. tandfonline.com
Amide III band (1200-1300 cm⁻¹): A complex band that is also sensitive to the backbone conformation. Studies have shown that the amide III region can be used to determine the relative populations of different backbone conformations (P(II), β, and αR). pnas.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in detecting the S-S (disulfide) stretching vibration (~500-550 cm⁻¹) of the cystine residue, a bond that is often weak or absent in IR spectra. Similar to IR, the amide I and amide III bands in Raman spectra are also indicators of peptide conformation. nih.govpnas.org Comparative studies on other dipeptides have demonstrated the utility of both IR and Raman spectroscopy in evaluating conformational structure. nih.gov
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Amide A) | IR | ~3300 |
| C=O Stretch (Amide I) | IR, Raman | ~1650 |
| N-H Bend/C-N Stretch (Amide II) | IR | ~1550 |
| Amide III | IR, Raman | 1200-1300 |
| S-S Stretch | Raman | ~500-550 |
Chromatographic and Electrophoretic Methodologies for this compound Analysis
Chromatographic and electrophoretic methods are essential for the separation, isolation, and quantification of this compound from complex samples such as biological fluids, cell culture media, or reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amino acids and peptides. mdpi.com Several HPLC modes can be employed for this compound analysis:
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. Separation is based on the hydrophobicity of the analyte. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with an acid like trifluoroacetic acid or formic acid). This compound, being a polar molecule, would elute relatively early from a standard C18 column. Method development would involve optimizing the mobile phase composition and gradient to achieve good resolution from other components. insights.bio
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is zwitterionic, its charge state can be manipulated by adjusting the pH of the mobile phase. IEC is a well-established method for amino acid analysis and can be used for the separation of the dipeptide. europa.eu
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating very polar compounds that are not well-retained in RP-HPLC. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
For quantification, HPLC is typically coupled with a detector. UV detection is common, as the peptide bond absorbs UV light (around 210-220 nm). google.com For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is the preferred method. mdpi.comnih.gov
Table 3: Example RP-HPLC Parameters for Dipeptide Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Mass Spectrometry (ESI+) |
| Gradient | Linear gradient from 5% to 50% B over 20 minutes |
Capillary Electrophoresis (CE) for this compound Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated in a fused-silica capillary filled with a background electrolyte (BGE) buffer. The separation is based on the charge-to-size ratio of the analytes. The pH of the BGE is critical as it determines the charge of this compound and the electroosmotic flow (EOF). CE has been successfully applied to the separation of various amino acids and dipeptides. nih.govresearchgate.net
For enhanced sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection, which requires derivatization of the dipeptide with a fluorescent tag. nih.gov More powerfully, coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and specific detection of MS, making it an excellent tool for analyzing complex biological samples for metabolites like this compound. nih.govnih.gov
Derivatization Strategies for Enhanced Analytical Detection of this compound
The direct analysis of dipeptides such as this compound using advanced spectroscopic and chromatographic techniques can be challenging due to their physicochemical properties. These properties include low volatility, high polarity, and sometimes weak chromophoric or fluorophoric characteristics, which can lead to poor chromatographic resolution and low detection sensitivity. nih.govmdpi.com To overcome these limitations, derivatization strategies are employed. This involves chemically modifying the analyte pre-column to introduce moieties that enhance its analytical behavior. researchgate.netshimadzu.com For this compound, derivatization can target two primary functional sites: the N-terminal α-amino group of the alanine residue and the disulfide bond of the cystine residue, which is typically reduced to yield two free sulfhydryl (thiol) groups for reaction.
The primary goals of derivatizing this compound are to improve chromatographic properties, such as retention and peak shape in reversed-phase liquid chromatography (RPLC), and to increase detection sensitivity and selectivity. nih.govshimadzu.com By attaching a hydrophobic or fluorescent tag, the molecule becomes more amenable to separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors, and by mass spectrometry (MS). acs.orgmdpi.com
Derivatization of the N-Terminal Amino Group
The free α-amino group on the N-terminal alanine of this compound is a common target for derivatization. A variety of reagents can react with this primary amine under mild conditions to yield stable, easily detectable products.
Dansyl Chloride (DNS-Cl): This is a widely used reagent for labeling amino acids and peptides. acs.orgnih.gov It reacts with the primary amino group of the alanine moiety to form a highly fluorescent N-dansyl derivative. This derivatization significantly enhances detection limits in fluorescence-based assays and improves chromatographic separation on reversed-phase columns. tandfonline.comajpaonline.com The introduction of the bulky, hydrophobic dansyl group increases retention time in RPLC, moving the analyte away from the void volume where unretained, polar compounds elute. tandfonline.com
Phenyl Isocyanate (PIC): PIC is another effective pre-column derivatization reagent that targets the free amino group of dipeptides. jst.go.jp The resulting phenylthiocarbamoyl (PTC) derivative is UV-active, allowing for sensitive detection by UV spectrophotometry. This method is noted for its ability to proceed under mild conditions and is compatible with reversed-phase HPLC-MS/MS analysis, providing specific fragmentation patterns that aid in structural confirmation. shimadzu.comjst.go.jp
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a highly effective derivatizing agent that reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. nih.gov This pre-column derivatization method is known to significantly improve the ionization efficiency and detection sensitivity in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.gov The resulting derivatives also exhibit excellent chromatographic behavior on reversed-phase columns.
Interactive Data Table 1: Derivatization Reagents for the N-Terminal Amino Group of this compound
| Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique(s) | Key Advantages |
| Dansyl Chloride (DNS-Cl) | α-Amino Group | N-Dansyl-dipeptide | HPLC-Fluorescence, LC-MS | High fluorescence, improved chromatographic separation. acs.orgtandfonline.comajpaonline.com |
| Phenyl Isocyanate (PIC) | α-Amino Group | Phenylthiocarbamoyl (PTC)-dipeptide | HPLC-UV, LC-MS/MS | Stable derivative, good UV absorbance, specific fragmentation. shimadzu.comjst.go.jp |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | α-Amino Group | AQC-urea-dipeptide | UPLC-ESI-MS/MS | High sensitivity, improved ionization efficiency, stable derivative. nih.gov |
| Marfey's Reagent | α-Amino Group | Dinitrophenyl-alanyl-dipeptide | RP-HPLC-UV | Forms diastereomers for chiral separation, strong chromophore. researchgate.net |
Derivatization of the Cystine Moiety
The cystine residue in this compound contains a disulfide bond (-S-S-). To make it reactive, this bond must first be cleaved through a reduction step to yield two L-Alanyl-L-Cysteine molecules, each with a free sulfhydryl (-SH) group. A common reducing agent for this purpose is dithiothreitol (B142953) (DTT). mdpi.com Once the thiol groups are exposed, they can be targeted by specific derivatizing agents.
Iodoacetamide (B48618) and its Derivatives: The sulfhydryl group of cysteine is highly nucleophilic and reacts readily with iodoacetamide or its fluorescent analogues, such as 5-iodoacetamido-fluorescein. mdpi.com This strategy, known as alkylation, forms a stable thioether bond. Using a fluorescent derivative introduces a powerful fluorophore into the molecule, enabling highly sensitive detection and quantification in proteomics and peptidomics. mdpi.com Isotope-labeled versions, like 18O-labeled iodoacetic acid, can also be used for quantitative LC-MS analysis. mdpi.com
Maleimide-Based Reagents: Reagents containing a maleimide (B117702) group are also highly selective for thiol groups. They react via a Michael addition to form a stable thioether linkage. Fluorescent maleimide derivatives are commercially available and are used to label cysteine-containing peptides for enhanced detection.
Fluorescent Aldehydes: Certain fluorogenic aldehydes have been shown to react selectively with N-terminal cysteine residues. rsc.orgpdx.edu After reduction of the cystine in this compound, the resulting L-Alanyl-L-Cysteine molecules would have an N-terminal alanine. However, this class of reagents highlights the diverse chemical strategies available for targeting cysteine specifically, often involving synergistic covalent and supramolecular interactions to produce a fluorescent signal. rsc.org
Interactive Data Table 2: Derivatization Strategies for the Cysteine Moiety of this compound (Post-Reduction)
| Reagent Class | Target Functional Group | Reaction Type | Primary Analytical Technique(s) | Key Advantages |
| Iodoacetamide Derivatives (e.g., 5-iodoacetamido-fluorescein) | Sulfhydryl (-SH) | Alkylation | HPLC-Fluorescence, LC-MS/MS | Highly selective, stable product, introduces a strong fluorophore. mdpi.com |
| 18O-labeled Iodoacetic Acid | Sulfhydryl (-SH) | Alkylation | LC-MS | Enables isotopic labeling for quantitative mass spectrometry. mdpi.com |
| 1,5-I-AEDANS | Sulfhydryl (-SH) | Alkylation | micro-LC-ESI-MS with Fluorescence Detector | Versatile for quantification and sequencing, provides interpretable mass spectra. acs.orgnih.gov |
| Maleimide-Based Dyes | Sulfhydryl (-SH) | Michael Addition | HPLC-Fluorescence | High selectivity for thiols, stable linkage. |
In practice, a dual-derivatization approach could be employed, first reacting the amino group with a reagent like AQC and then, after reduction, reacting the exposed thiol groups with a fluorescent maleimide. Such a strategy would maximize the analytical enhancements for complex chromatographic and mass spectrometric analyses. The choice of derivatization strategy ultimately depends on the analytical instrumentation available, the required sensitivity, and the specific goals of the analysis.
Computational and Theoretical Studies on L Alanyl L Cystine
Quantum Mechanical and Molecular Dynamics Simulations of L-Alanyl-L-Cystine
Quantum mechanical (QM) methods, rooted in the principles of quantum physics, offer high-accuracy calculations of the electronic structure of a molecule. These are computationally intensive and are often used for smaller systems or for specific regions of a larger molecule, such as the reactive center of an enzyme. For this compound, QM calculations can elucidate the nature of its chemical bonds, particularly the central disulfide bond, and predict its spectroscopic properties.
Molecular dynamics (MD) simulations, on the other hand, use classical mechanics as described by force fields (e.g., AMBER, OPLS) to simulate the movement of atoms over time. acs.orgnih.govcarlssonlab.org This approach allows for the observation of dynamic processes, such as conformational changes and interactions with solvent molecules, over timescales from picoseconds to microseconds. researchgate.net Combined QM/MM methods merge the accuracy of QM for a critical region (like the disulfide bridge) with the efficiency of MM for the rest of the molecule and its environment, providing a balanced approach for studying complex systems like peptides in solution. researchgate.netmdpi.comnih.gov
MD simulations of peptides related to this compound typically involve solvating the molecule in a water box and simulating its behavior under defined temperature and pressure conditions. acs.org These simulations can reveal stable conformations, the flexibility of the peptide backbone, and the dynamics of the side chains.
Table 1: Overview of Computational Methods for Peptide Analysis
| Method | Principle | Primary Application for this compound | Key Insights |
|---|---|---|---|
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electronic structure. | Accurate energy calculations, bond analysis (especially disulfide), electronic properties. | Bond energies, charge distribution, reaction mechanisms. mdpi.com |
| Molecular Dynamics (MD) | Applies classical mechanics (force fields) to simulate atomic motion. | Simulating conformational changes, solvent effects, and interactions over time. | Dynamic behavior, structural flexibility, binding processes. acs.orgnih.gov |
| QM/MM | Combines QM for a specific region with MM for the remainder. | Studying reactions or electronic events (e.g., disulfide cleavage) within the full solvated peptide. | Detailed reaction pathways in a biological context. researchgate.netnih.gov |
Conformational Analysis and Energy Landscape Mapping of this compound
The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable of these structures (low-energy states) and the pathways for transitioning between them. The key determinants of conformation in peptides are the dihedral angles of the backbone (φ, ψ) and the rotational angles of the side chains (χ). acs.org
Energy landscape mapping uses computational data to visualize the potential energy of the molecule as a function of its conformational coordinates. rupress.org The landscape consists of valleys, representing stable or metastable conformational states, and mountains, representing the energy barriers that must be overcome to transition between states. rupress.orgfrontiersin.orgresearchgate.net For this compound, simulations would map this landscape to reveal the preferred spatial arrangements of the two alanyl moieties relative to each other and to the cystine bridge. Studies on similar dipeptides, such as L-alanyl-L-alanine, have demonstrated how different charged states (cationic, zwitterionic, anionic) can populate different regions of the conformational landscape. acs.org
Table 2: Key Conformational Parameters in Peptides
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Φ (Phi) angle | Rotation around the N-Cα bond. | Defines the orientation of the alanine (B10760859) residues. |
| Ψ (Psi) angle | Rotation around the Cα-C bond. | Defines the orientation of the alanine residues. |
| ω (Omega) angle | Rotation around the peptide bond (C-N). | Typically restricted to ~180° (trans) for planarity. |
| χ (Chi) angles | Rotation of the side chains. | Determines the orientation of the alanine methyl groups and the Cβ-S-S-Cβ linkage in cystine. |
Molecular Modeling of this compound Interactions with Macromolecules
Understanding how this compound interacts with larger biological molecules, such as proteins, is crucial for elucidating its potential biological roles. Molecular modeling techniques like docking and MD simulations are used to predict and analyze these interactions. fontagro.orgnih.gov Docking algorithms predict the preferred binding orientation of a ligand (this compound) within the active site or on the surface of a macromolecule. researchgate.netresearchgate.net
Following docking, MD simulations can be used to refine the binding pose and assess the stability of the resulting complex. researchgate.net These simulations provide a dynamic view of the non-covalent interactions that stabilize the complex, including hydrogen bonds, electrostatic interactions, and van der Waals forces. fontagro.orgnih.gov For example, modeling studies of cystine binding to the xCT antiporter protein show that the carboxylate groups form key interactions with backbone amines in the protein's binding site. researchgate.netresearchgate.net Similarly, the alanyl portions of this compound could form specific hydrogen bonds or hydrophobic contacts that contribute to binding affinity and specificity.
Table 3: Types of Intermolecular Interactions in Peptide-Protein Binding
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bound to a highly electronegative atom (N, O) and another nearby electronegative atom. | The amide and carboxyl groups of the alanine residues can act as hydrogen bond donors and acceptors. fontagro.org |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | The terminal carboxyl groups (negatively charged at neutral pH) and amino groups (positively charged) can interact with charged residues on a protein surface. |
| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | The methyl groups of the alanine residues and the hydrocarbon portions of the cystine core contribute to binding through these forces. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The nonpolar methyl groups of alanine can favorably interact with hydrophobic pockets on a protein surface. |
Prediction of this compound Reactivity and Disulfide Bond Dynamics
The chemical reactivity of this compound is dominated by the properties of its disulfide bond. The cysteine thiol group is a potent nucleophile, especially in its ionized thiolate form, and is highly susceptible to oxidation-reduction (redox) reactions. atamanchemicals.comhmdb.ca The disulfide bond in this compound is the oxidized form. It can be reduced to form two molecules of L-Alanyl-L-Cysteine, each with a free thiol group. This redox activity is a cornerstone of cysteine's function in biology. hmdb.ca
Computational methods can predict the reactivity of the disulfide bond by calculating its bond dissociation energy and modeling its interaction with reducing or oxidizing agents. The local microenvironment, including solvent and nearby functional groups, can significantly modulate the redox potential of a disulfide bond. nih.gov
Furthermore, MD simulations are uniquely suited to study the dynamics of the disulfide bond. researchgate.net This includes not only the reversible breaking and forming of the bond but also its rotational flexibility. researchgate.netlife-science-alliance.org The stability of the disulfide bond is critical for maintaining the structural integrity of many proteins, and computational models can explore how factors like mechanical stress or changes in the chemical environment affect its stability. nih.gov The reactivity of cysteines can be predicted based on factors like the pKa of the corresponding thiol, with lower pKa values indicating a higher population of the more reactive thiolate anion at physiological pH. nih.govnih.gov
Table 4: Factors Influencing Disulfide Bond Dynamics and Reactivity
| Factor | Influence | Computational Approach |
|---|---|---|
| Redox Potential | The thermodynamic tendency of the disulfide to be reduced. | QM calculations can estimate the energy change of the redox reaction. |
| Solvent Accessibility | Exposure to solvent and redox agents in the environment. | MD simulations can calculate the solvent-accessible surface area. |
| Local Strain | Torsional or geometric strain on the S-S bond imposed by the rest of the molecule. | MD and QM/MM energy calculations can quantify conformational strain. researchgate.net |
| Electrostatic Environment | Nearby charged or polar groups can stabilize or destabilize the bond or its transition states. | QM/MM simulations can model the electrostatic field around the bond. |
Biochemical Roles and Mechanistic Investigations of L Alanyl L Cystine
L-Alanyl-L-Cystine in Cellular Metabolism and Intermediary Pathways
This compound is a dipeptide composed of the amino acids L-Alanine and L-Cystine. smolecule.com It serves significant roles in cellular metabolism, primarily by providing a highly soluble and bioavailable source of L-Cysteine. drug-dev.comevonik.com
Role as a Bioavailable Cysteine Equivalent in Biosynthetic Processes
L-Cysteine and its oxidized form, L-Cystine, are crucial amino acids in cell culture, acting as building blocks for proteins. evonik.comevonik.com However, L-Cystine has poor solubility at neutral pH, and L-Cysteine can be unstable, which can limit their availability in cell culture media. drug-dev.comevonik.comevonik.com this compound overcomes this limitation due to its significantly higher solubility compared to L-Cystine, making it an effective and readily available source of cysteine for cells. drug-dev.comevonik.comgoogle.com This enhanced solubility is particularly valuable in biopharmaceutical production where a consistent supply of amino acids is critical. smolecule.comdrug-dev.com Once taken up by cells, the dipeptide is cleaved, releasing L-Cysteine for use in various biosynthetic processes, including protein synthesis. d-nb.info The formation of disulfide bonds from cysteine residues is essential for the proper folding, stability, and tertiary structure of many proteins. smolecule.comhimedialabs.com
Participation in Glutathione (B108866) Biosynthesis Pathways
Intracellular L-Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a vital antioxidant. evonik.comevonik.comhimedialabs.com Glutathione plays a critical role in protecting cells from oxidative stress by neutralizing harmful free radicals. smolecule.comhimedialabs.com By providing a steady intracellular supply of L-Cysteine, this compound supports and enhances the biosynthesis of glutathione. evonik.comevonik.com This is particularly important as the systemic availability of oral glutathione is negligible, necessitating its synthesis from constituent amino acids like cysteine. atamanchemicals.com The efficient metabolism of this compound within the cell ensures that cysteine is available for the glutathione synthesis pathway, thereby contributing to the maintenance of intracellular redox homeostasis. evonik.comevonik.com
This compound as a Sulfur Donor in Biological Systems
L-Cysteine, derived from the intracellular cleavage of this compound, is a primary sulfur donor in various metabolic pathways. atamanchemicals.comencyclopedia.pub The sulfur atom from cysteine is incorporated into essential biomolecules such as iron-sulfur (Fe-S) clusters, biotin, coenzyme A, and thiamine. encyclopedia.pub The process of extracting sulfur from cysteine often involves its conversion to L-Alanine. atamanchemicals.com In some bacteria and plants, L-cysteine biosynthesis itself relies on the transfer of hydrogen sulfide. genome.jp The sulfhydryl group of cysteine has a high affinity for heavy metals, playing a role in detoxification by binding to metals like mercury, lead, and cadmium. atamanchemicals.com Furthermore, cysteine desulfhydrase enzymes can catalyze the removal of sulfur from L-cysteine. nih.gov
Mechanistic Studies of this compound Transport and Intracellular Fate
The uptake and subsequent intracellular processing of this compound are mediated by specific transport systems and enzymatic activities.
Identification and Characterization of this compound Transport Systems
The transport of the constituent amino acids of this compound, namely L-Alanine and L-Cystine, into cells is carried out by several amino acid transporter systems. Studies in human fibroblasts have identified that L-Alanine and L-Cysteine enter cells via two Na+-dependent systems, System A and System ASC, as well as a Na+-independent route, primarily System L. nih.gov System L accounts for about a quarter of the total uptake of L-Cysteine. nih.gov The transport of L-Cystine is also mediated by specific systems, including the ABC transporter YecSC in E. coli and system xc-, a cystine/glutamate antiporter. nih.govplos.org While direct transport studies on the dipeptide this compound are less common, research on similar dipeptides suggests that they are imported into cells before being cleaved into their constituent amino acids. d-nb.info The transport of these dipeptides can be influenced by the composition of the dipeptide itself. researchgate.net
Kinetics and Specificity of Dipeptide Transporters for this compound
The kinetics of the transporters involved in the uptake of L-Alanine and L-Cysteine have been studied in various cell types. For instance, in isolated oxyntic glands, the Na+-dependent transport system for L-Alanine showed a higher affinity for L-Serine than for L-Alanine, and a lower affinity for L-Cysteine. nih.gov In wool follicles, the uptake of L-Cysteine was found to be saturable and followed Michaelis-Menten kinetics, indicating a carrier-mediated system. nih.gov This uptake was largely via a Na-independent, high-capacity system distinct from the typical A, ASC, or L systems. nih.gov Studies on dipeptide uptake in CHO cells have shown that dipeptides are taken up and then cleaved intracellularly. d-nb.inforesearchgate.net The efficiency of this transport can be affected by the molecular size of the dipeptide. researchgate.net The E. coli L-cystine transporter YdjN has a low affinity for L-cystine (Km = 1.1 μM), while the high-affinity ABC transporter YecSC has a Km of 110 nM. plos.org
Disulfide Bond Chemistry and Redox Activity of this compound
The disulfide bond is a pivotal functional group in the dipeptide this compound, conferring upon it a significant role in redox chemistry. This covalent sulfur-sulfur linkage is derived from two cysteine residues and is central to the compound's biochemical behavior.
Mechanisms of Disulfide Bond Formation and Reduction in this compound
The formation of the disulfide bond in this compound is an oxidative process. It begins with the oxidation of two molecules of the amino acid L-Cysteine to form L-Cystine, which contains the characteristic disulfide bridge. smolecule.com Subsequently, L-Alanine is coupled to L-Cystine to yield this compound. smolecule.com In a broader biological context, the formation of disulfide bonds is a two-electron oxidation process that converts the sulfhydryl groups (-SH) of cysteine into an oxidized cystine (S-S) residue. frontiersin.org This reaction can be facilitated by electron-accepting reagents like oxygen or catalyzed by enzymes in cellular environments. frontiersin.orgyoutube.com The general mechanism involves a series of thiol/disulfide exchange reactions, often initiated by the nucleophilic attack of a cysteine thiolate (S⁻) on an oxidizing disulfide bond. uwaterloo.ca
Conversely, the disulfide bond in this compound can be cleaved under reducing conditions to regenerate L-Cysteine. smolecule.com This reduction also proceeds via thiol-disulfide exchange reactions. wikipedia.org A common mechanism involves a thiolate group from a reducing agent, such as glutathione or dithiothreitol (B142953), attacking the disulfide bond. wikipedia.org This forms a mixed disulfide intermediate between the protein (or in this case, the dipeptide) and the reagent. A subsequent attack by another thiolate from the reducing agent cleaves the mixed disulfide, releasing the original cysteine residues in their reduced thiol form. wikipedia.org In vivo, this process is often facilitated by enzymes like thioredoxin. wikipedia.org
The stability and redox activity of the disulfide bond are fundamental to the biological functions of this compound, allowing it to participate in redox-sensitive pathways.
Influence of this compound on Intracellular Redox Homeostasis
This compound exerts a significant influence on intracellular redox homeostasis, primarily by serving as a precursor for the synthesis of glutathione (GSH). fengchengroup.commdpi.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant and a key mediator of cellular redox balance. moffitt.org The availability of cysteine is the rate-limiting step in glutathione synthesis. nih.gov By providing a bioavailable source of cysteine, this compound supports and enhances the cell's capacity to synthesize glutathione. mdpi.com
| Key Molecules in this compound-Mediated Redox Homeostasis | Function |
| This compound | Serves as a precursor for L-Cysteine. |
| L-Cysteine | The rate-limiting amino acid for glutathione synthesis. nih.gov |
| Glutathione (GSH) | A major intracellular antioxidant that neutralizes reactive oxygen species. mdpi.com |
| Reactive Oxygen Species (ROS) | Harmful byproducts of metabolism that can cause cellular damage. |
Reactions of this compound with Biologically Relevant Electrophiles
The reactivity of this compound extends to interactions with biologically relevant electrophiles, most notably aldehydes, leading to the formation of thiazolidine (B150603) derivatives.
Formation of Thiazolidine Derivatives with Aldehydes and their Biochemical Implications
Similar to L-Cystine and free L-Cysteine, this compound can react with aldehydes, such as formaldehyde, to form thiazolidine derivatives. smolecule.com This reaction is a nucleophilic addition, where the amino group and the thiol group of the cysteine moiety within this compound react with the carbonyl carbon of the aldehyde. The initial step is the formation of a Schiff base between the amine and the aldehyde, followed by an intramolecular cyclization as the thiol group attacks the imine carbon, resulting in a stable five-membered thiazolidine ring. acs.org
The formation of thiazolidine derivatives has significant biochemical implications. These derivatives can serve as a more stable, prodrug form of cysteine-containing molecules. nih.gov For instance, protecting the reactive aldehyde group of certain therapeutic compounds with L-cysteine ethyl ester to form a thiazolidine complex has been shown to enhance metabolic stability and improve oral bioavailability. nih.gov In the context of this compound, forming a thiazolidine derivative could protect the reactive thiol groups from premature oxidation, ensuring more efficient delivery of cysteine to the cells. nih.gov Once inside the cell, the thiazolidine ring can be hydrolyzed, either enzymatically or non-enzymatically depending on its structure, to release the free cysteine-containing peptide and the original aldehyde. nih.gov This mechanism allows for the controlled release of the active compound, which can then participate in biochemical pathways such as glutathione synthesis. nih.gov
| Reactants and Products in Thiazolidine Formation | Chemical Role | Biochemical Implication |
| This compound | Nucleophile (provides amino and thiol groups) | Cysteine-delivery vehicle |
| Aldehyde (e.g., Formaldehyde) | Electrophile (provides carbonyl group) | Biologically relevant electrophile |
| Thiazolidine Derivative | Stable cyclized adduct | Prodrug form, enhances stability and delivery of cysteine. nih.gov |
Applications of L Alanyl L Cystine in Advanced Research Modalities
L-Alanyl-L-Cystine as a Component in Chemically Defined Cell Culture Media Research
The development of chemically defined, serum-free media is a cornerstone of modern biopharmaceutical production and cell-based research, aiming to enhance reproducibility, safety, and process control. cellculturedish.comd-nb.info L-Cystine, an essential amino acid for the growth of many cell lines, presents a significant formulation challenge due to its poor solubility at neutral pH. drug-dev.comevonik.com This limitation can lead to precipitation and insufficient availability of this critical nutrient in bioreactors. evonik.com this compound, a chemically defined and non-animal-derived peptide, has been developed to overcome these solubility and reactivity issues. evonik.com
The use of this compound as a substitute for L-Cystine in cell culture media has demonstrated a positive impact on key bioprocess parameters. Its high solubility ensures a consistent and adequate supply of cysteine equivalents to the cells, which is crucial for biomass expansion and the synthesis of recombinant proteins, such as monoclonal antibodies. evonik.comevonik.com Cysteine is a vital building block for proteins and a rate-limiting substrate for the synthesis of glutathione (B108866), a major intracellular antioxidant that protects cells from oxidative stress. evonik.comevonik.com By providing a readily available source of cysteine, this compound supports improved cell proliferation and viability. evonik.com
Table 1: Impact of Cysteine Source on Bioprocess Outcomes
| Parameter | Standard L-Cystine | This compound | Rationale for Improvement |
| Solubility in Media | Low at neutral pH, risk of precipitation. evonik.com | Over 20 times higher than L-Cystine. drug-dev.comevonik.com | Peptide structure prevents precipitation. |
| Cell Growth | Can be limited by nutrient availability. | Improved cell proliferation. evonik.com | Consistent and sufficient cysteine supply. evonik.com |
| Protein Production | Potentially suboptimal due to stress and nutrient limits. | Higher antibody titer. evonik.com | Supports robust protein synthesis and reduces oxidative stress. evonik.com |
| Process Complexity | Often requires separate alkaline feeds. evonik.com | Allows for single, pH-neutral feed systems. evonik.com | Simplifies feeding strategy and reduces risk of pH spikes. cellculturedish.com |
Strategies for Enhancing Solubility and Stability of this compound in Media Formulations
The primary strategy for overcoming the solubility and stability issues of L-Cystine is its incorporation into a dipeptide form, such as this compound. evonik.com This chemical modification significantly increases solubility at the neutral pH typical of cell culture media. evonik.com
Key strategies and benefits include:
Dipeptide Formulation: Coupling L-Alanine to L-Cystine creates N,N'-di-L-alanyl-L-cystine, a peptide with a solubility reported to be over 20 to 30 times higher than that of free L-Cystine. drug-dev.comevonik.comevonik.com This allows for the preparation of highly concentrated basal and feed media without the risk of precipitation. cellculturedish.comevonik.com
pH-Neutral Feeds: The enhanced solubility of this compound eliminates the need for separate alkaline feeds that are traditionally used to dissolve L-Cystine and L-Tyrosine. evonik.com This simplifies the bioprocess, reduces the risk of pH spikes in the bioreactor, and avoids the introduction of high salt concentrations, all of which can negatively affect cell viability and productivity. cellculturedish.comevonik.com
Reduced Reactivity: Free L-Cysteine is highly reactive and can participate in radical reactions, leading to the formation of toxic species and its rapid, metal-catalyzed oxidation to the poorly soluble L-Cystine. evonik.comevonik.com The peptide structure of this compound stabilizes the cysteine, preventing unwanted side reactions and ensuring its bioavailability to the cells. engconfintl.org This contributes to a more stable and predictable cell culture environment.
This compound in Peptide and Protein Engineering
The unique properties of this compound also lend themselves to applications in the field of peptide and protein engineering, where precise control over structure and function is paramount.
Peptide engineering often involves the synthesis of complex structures to mimic or inhibit biological functions. nih.gov this compound can serve as a specialized building block in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptides. The pre-formed dipeptide can be incorporated into a growing peptide chain, offering a convenient way to introduce both alanine (B10760859) and a disulfide-bond-forming cysteine residue.
The cysteine component is particularly valuable for creating cyclic peptides. nih.govontosight.ai Cyclization, often achieved through the formation of a disulfide bond between two cysteine residues, is a common strategy to constrain the peptide's conformation. nih.govontosight.ai This conformational rigidity can lead to increased stability, higher binding affinity, and improved selectivity for its biological target. nih.gov Using a dipeptide like this compound can influence the local secondary structure and folding kinetics of the synthetic peptide.
Bioconjugation involves the chemical linking of molecules to peptides or proteins to add new functionalities, such as fluorescent tags, drug payloads, or polymers for improved pharmacokinetics. acs.orgnih.gov The cysteine residue within this compound is a prime target for such modifications. The thiol group of cysteine is highly nucleophilic and one of the most reactive amino acid side chains, making it ideal for chemoselective ligation strategies. explorationpub.comresearchgate.netmdpi.com
Once this compound is incorporated into a peptide, the disulfide bond of the cystine can be reduced to yield two free thiol groups. These thiols are then available for a variety of conjugation chemistries, including:
Maleimide (B117702) Chemistry: A widely used method for thiol-specific modification. explorationpub.com
Thiol-ene and Thiol-yne Reactions: "Click chemistry" reactions that offer high efficiency and specificity. explorationpub.com
Desulfurization Reactions: Newer methods that form stable carbon-carbon bonds at the cysteine position. nih.gov
These strategies allow for the site-specific attachment of various functional moieties, enabling the creation of advanced peptide-based therapeutics, diagnostics, and research tools. acs.orgnih.gov
Use as a Building Block for Designing Complex Peptide Structures
This compound as a Research Tool for Metabolic and Biochemical Studies
This compound is also a valuable tool for investigating cellular metabolism and biochemistry, particularly pathways involving its constituent amino acids. In metabolic studies, it is crucial to understand how cells take up and utilize specific nutrients. nih.govnih.gov Because this compound provides a highly soluble and stable source of both L-Alanine and L-Cysteine, it can be used to study the transport and metabolic fate of these amino acids without the confounding factor of poor nutrient solubility. researchgate.net
For example, researchers can use isotopically labeled this compound (e.g., containing ¹³C or ¹⁵N) in metabolomics studies to trace the flow of alanine and cysteine through various intracellular pathways. nih.gov This can elucidate how cells regulate processes like glutathione synthesis, glycolysis, and the synthesis of iron-sulfur clusters in response to specific stimuli or disease states. nih.govsigmaaldrich.com Studies have shown that depriving cells of L-Cysteine can lead to profound changes in core metabolic pathways, and this compound provides a reliable way to control the delivery of this critical amino acid in such experimental systems. nih.gov
Isotope Labeling Applications of this compound for Tracing Metabolic Fates
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. chempep.comthermofisher.com By replacing atoms such as carbon (¹²C) or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C and ¹⁵N), researchers can follow the journey of these labeled molecules through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comthermofisher.com While direct studies on isotopically labeled this compound are not extensively documented, the metabolic fates of its constituent amino acids, L-Alanine and L-Cysteine, have been investigated using isotope tracers, providing insight into how the dipeptide would likely be processed by cells.
Once transported into the cell, this compound is expected to be hydrolyzed by intracellular peptidases into L-Alanine and L-Cystine. The subsequent metabolic pathways of these amino acids can be traced if they are isotopically labeled.
Metabolic Fate of the L-Cysteine Moiety:
Research using stable isotope-labeled L-Cysteine (e.g., [U-¹³C₃, ¹⁵N]L-Cysteine) in the protozoan parasite Entamoeba histolytica has shown that L-Cysteine is rapidly metabolized into several key compounds. nih.govnih.gov These studies provide a model for understanding the potential metabolic routes of the L-Cystine-derived portion of this compound. Key metabolic products include L-Cystine (the oxidized dimer of L-Cysteine), L-Alanine, and various thiazolidine-4-carboxylic acids. nih.govnih.gov The conversion of L-Cysteine to L-Alanine is catalyzed by enzymes like cysteine desulfurase. nih.gov
A study on E. histolytica tracked the incorporation of labeled L-Cysteine over time, demonstrating the dynamic nature of its metabolism.
Table 1: Relative Intracellular Concentrations of L-Cysteine-Derived Metabolites in E. histolytica
| Time (hours) | Labeled [¹³C₃, ¹⁵N]L-Cysteine (Relative Peak Area) | Labeled [¹³C₆, ¹⁵N₂]L-Cystine (Relative Peak Area) | Labeled [¹³C₃, ¹⁵N]L-Alanine (Relative Peak Area) |
| 0 | 0 | 0 | 0 |
| 0.5 | ~1.0 | ~0.1 | ~0.05 |
| 3 | ~0.8 | ~0.3 | ~0.1 |
| 9 | ~0.6 | ~0.5 | ~0.15 |
| 24 | ~0.4 | ~0.7 | ~0.2 |
Data adapted from a study on the metabolic fate of stable-isotope-labeled L-cysteine in E. histolytica. nih.gov
Metabolic Fate of the L-Alanine Moiety:
The L-Alanine component of the dipeptide, once cleaved, would enter the cell's L-Alanine pool. As observed in the L-Cysteine tracing studies, L-Alanine can be a metabolic end product. nih.gov It can also be interconverted with pyruvate (B1213749) through the action of alanine aminotransferase, linking it to central carbon metabolism, including the citric acid cycle and gluconeogenesis. Isotope labeling of the L-Alanine part of the dipeptide would allow researchers to quantify its contribution to these fundamental pathways.
The use of stable isotope-labeled amino acids is a cornerstone of metabolomics and proteomics research, enabling precise quantification and pathway elucidation. chempep.com
Development of Biochemical Assays Incorporating this compound
The unique properties of this compound lend it to the development of specialized biochemical assays, particularly for studying enzyme activity. Its primary utility lies in its role as a soluble and stable source of L-Cystine in aqueous solutions at neutral pH, a significant advantage over the poorly soluble L-Cystine. researchgate.net
Enzyme Assays Based on Substrate Consumption or Product Formation:
This compound can serve as a substrate for peptidases. The activity of these enzymes can be quantified by measuring the rate of this compound disappearance or the rate of appearance of its products, L-Alanine and L-Cystine. A common method for detecting the release of amino acids is the ninhydrin (B49086) assay, which produces a colored product upon reaction with free amino groups. cradle.bio This assay could be adapted to a high-throughput 96-well plate format to screen for peptidase activity or to characterize enzyme kinetics. cradle.bio
Coupled Enzyme Assays:
In cases where direct measurement of the substrate or products is difficult, a coupled enzyme assay can be employed. nih.gov For instance, the L-Alanine produced from the hydrolysis of this compound could be a substrate for alanine dehydrogenase. In this coupled reaction, the oxidation of L-Alanine to pyruvate is linked to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Assays for Peptide Synthesis:
Conversely, this compound or its constituent parts can be used in assays designed to study peptide synthesis. Research on the enzyme DltA from Bacillus subtilis demonstrated the synthesis of a similar dipeptide, N-(d-alanyl)-l-cysteine. In this study, the enzyme's kinetic parameters were determined by measuring the formation of the dipeptide product. A similar assay could be conceived to screen for or characterize enzymes capable of synthesizing this compound from its constituent amino acids.
Table 2: Kinetic Parameters of DltA for N-(d-alanyl)-l-cysteine Synthesis
| Substrate | K_m (mM) | V_max (units/mg) |
| ATP | 0.97 ± 0.05 | 0.97 ± 0.02 |
| D-Alanine | 26 ± 2.0 | 0.97 ± 0.02 |
| L-Cysteine | 8.7 ± 0.8 | 0.97 ± 0.02 |
Data from a study on the enzymatic synthesis of a dipeptide by DltA. One unit of activity was defined as the amount of enzyme that catalyzed the formation of 1 μmol of d-Ala-l-Cys per minute.
Future Directions and Emerging Research Avenues for L Alanyl L Cystine
Exploration of Novel L-Alanyl-L-Cystine Derivatives with Tailored Physicochemical and Biochemical Properties
The development of novel derivatives of this compound is a key area of future research, aiming to enhance its inherent properties or introduce new functionalities. A primary focus has been on improving solubility and stability for applications in biopharmaceutical manufacturing.
One notable example is N,N'-di-L-Alanyl-L-Cystine (also known as cQrex® AC). drug-dev.comevonik.com This derivative, where an alanine (B10760859) molecule is attached to each of the amino groups of cystine, exhibits significantly higher solubility at neutral pH compared to L-cystine itself. drug-dev.comevonik.com L-cystine's low solubility has been a long-standing challenge in cell culture media formulation. drug-dev.comevonik.com The development of N,N'-di-L-Alanyl-L-Cystine provides a highly soluble and chemically defined source of cystine, enabling the formulation of more concentrated feed and perfusion media for cell cultures used in producing monoclonal antibodies and other biotherapeutics. drug-dev.comevonik.com
Future research is expected to explore other derivatives with tailored properties. This includes modifications to enhance bioavailability, introduce targeting moieties for drug delivery, or alter the redox potential of the disulfide bond for specific antioxidant or pro-oxidant applications. The synthesis of such derivatives can be achieved through both chemical and enzymatic methods, with the latter offering high specificity and milder reaction conditions.
Table 1: Comparison of L-Cystine and a Key Derivative
| Feature | L-Cystine | N,N'-di-L-Alanyl-L-Cystine |
| Solubility at Neutral pH | Low (approx. 1 mM) evonik.com | High (>20 times higher than L-Cystine) drug-dev.comevonik.com |
| Primary Application | Component of cell culture media evonik.com | Advanced cell culture media formulations drug-dev.comevonik.com |
| Key Advantage of Derivative | Overcomes solubility limitations of L-Cystine drug-dev.comevonik.com |
Research is also extending to the conjugation of L-cysteine (the constituent amino acid of L-cystine) and its derivatives to polymers to create novel biomaterials. nih.gov This approach can yield materials with enhanced muco- and tissue-adhesion properties, which are valuable for drug delivery systems and tissue engineering. nih.gov The principles from these studies could be applied to create this compound-polymer conjugates with unique and programmable properties.
Advanced Spectroscopic Characterization Techniques for this compound Conformational Dynamics in Complex Environments
Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for elucidating its biological activity and interactions. Advanced spectroscopic techniques are at the forefront of this research.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution. rsc.org For a related dipeptide, L-Alanyl-L-alanine, a complete set of NMR chemical shifts and spin-spin coupling constants has been obtained with the aid of stable isotope labeling. nih.gov These experimental data, when compared with values calculated using Density Functional Theory (DFT), provide detailed insights into the molecule's geometry and the torsional angles of its backbone. nih.gov Similar approaches can be applied to this compound to determine its preferred conformations in aqueous solution and how these conformations are influenced by environmental factors such as pH and temperature. The study of cystine residues within proteins using 13C NMR has shown that the chemical shifts are sensitive to whether the cysteine is in a reduced or oxidized state, a principle that is directly applicable to this compound. nih.gov
Circular Dichroism (CD) spectroscopy is another key technique, particularly for chiral molecules like peptides. It is highly sensitive to the secondary structure and the conformation around chiral centers. srce.hrnih.gov Studies on model compounds of L-cystine residues have utilized CD to investigate their molecular conformation. nih.gov Synchrotron radiation circular dichroism (SRCD) offers enhanced sensitivity and can provide valuable data on the electronic transitions and conformational states of dipeptides like L-alanyl-L-alanine in different ionic forms. researchgate.net Applying these advanced CD techniques to this compound and its derivatives will allow for a detailed analysis of their conformational dynamics in complex biological fluids and in response to interactions with other molecules.
Table 2: Spectroscopic Techniques for Conformational Analysis
| Technique | Information Provided | Relevance for this compound |
| NMR Spectroscopy | Atomic-level structural information, bond connectivities, torsional angles, and dynamics in solution. nih.gov | Determination of preferred solution conformations and flexibility. |
| Circular Dichroism (CD) | Information on chirality and secondary structure. srce.hrnih.gov | Probing conformational changes upon interaction with targets or in different environments. |
| FTIR/Raman Spectroscopy | Information on vibrational modes of chemical bonds. mdpi.com | Characterizing the disulfide bond and peptide backbone structure. |
Future research will likely involve combining these spectroscopic techniques with computational modeling, such as molecular dynamics simulations, to generate a comprehensive picture of the conformational landscape of this compound. nih.govresearchgate.net
Integration of this compound Studies with Systems Biology and Multi-Omics Approaches
To fully understand the biological roles of this compound, it is essential to move beyond studying its effects in isolation and instead integrate it into a systems-level context. Systems biology, coupled with multi-omics technologies (metabolomics, proteomics, etc.), provides the tools for this holistic approach.
Metabolomics studies, which analyze the complete set of small molecules in a biological sample, can reveal how the supplementation of this compound impacts cellular metabolic pathways. For instance, a metabolomics study on human embryonic stem cell culture media tracked the consumption and production of various amino acids and other metabolites, including L-alanyl-L-glutamine, a dipeptide with similar applications. nottingham.ac.uk A similar approach for this compound could quantify its uptake rate and its downstream effects on related pathways, such as glutathione (B108866) synthesis and the general amino acid pool. evonik.com Research on L-cysteine deprivation in the protozoan parasite Entamoeba histolytica utilized metabolomics to show profound effects on glycolysis, amino acid, and phospholipid metabolism, demonstrating the power of this approach to uncover systemic metabolic shifts. nih.gov
Proteomics, the large-scale study of proteins, can identify changes in protein expression in response to this compound. This could reveal, for example, an upregulation of enzymes involved in glutathione metabolism or stress-response proteins. The integration of metabolomics and proteomics has been used to investigate the effects of various compounds, revealing key affected pathways such as ABC transporters and aminoacyl-tRNA biosynthesis. frontiersin.org
Future research in this area will likely involve:
Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace the fate of the alanine and cystine components within the cell.
Integrated Omics Analysis: Combining metabolomic, proteomic, and transcriptomic data to build comprehensive models of the cellular response to this compound supplementation. This can help in understanding its mechanism of action in promoting cell growth and viability in biopharmaceutical production. frontiersin.org
Network Biology: Mapping the interactions of this compound and its metabolic products within the complex network of cellular biochemical reactions.
Development of High-Throughput Screening Platforms for Identifying Novel this compound Interactions
Identifying the molecular partners with which this compound interacts is key to discovering new biological functions and therapeutic applications. High-throughput screening (HTS) platforms are essential for performing such large-scale interaction studies efficiently.
While HTS methods have not yet been extensively applied specifically to this compound, existing platforms for studying protein-protein interactions can be adapted for this purpose. pnas.orgbiologists.com For example, techniques like yeast two-hybrid (Y2H) and synthetic agglutination (SynAg) could be modified to screen for proteins that bind to or are modulated by this dipeptide. pnas.orgnih.gov SynAg, in particular, allows for the quantitative characterization of interactions in a controlled extracellular environment, which would be suitable for studying the effects of this compound. pnas.orgnih.gov
Future developments could include:
Customized HTS Assays: Designing specific assays where the interaction of this compound with a target (e.g., an enzyme or a transporter) produces a measurable signal (e.g., fluorescence or color change).
Peptide Arrays: Immobilizing a library of peptides or proteins on a solid support and then probing with labeled this compound to identify binding partners.
Computational Screening: Using the known structure of this compound to computationally screen large libraries of protein structures for potential binding sites. Promising candidates can then be validated experimentally.
Furthermore, HTS can be applied to screen for peptides that self-assemble into specific nanostructures. Automated descriptors have been developed to analyze molecular dynamics simulations of peptide self-assembly, facilitating the high-throughput screening of sequences that form desired structures like fibers or vesicles. researchgate.net This approach could be used to screen libraries of this compound-containing peptides for their self-assembly properties.
Investigation of this compound in Biomimetic Systems and Advanced Material Science (as a building block)
The unique chemical properties of this compound, particularly the disulfide bond of its cystine moiety, make it an attractive building block for the creation of advanced biomaterials and biomimetic systems. The disulfide bond provides a reversible covalent linkage that can be controlled by the redox environment.
Research into self-assembling peptides (SAPs) has shown that short peptide sequences can spontaneously form well-ordered nanostructures like nanofibers, hydrogels, and nanotubes. nih.govscienceopen.com These materials have numerous biomedical applications, including tissue engineering and drug delivery. nih.govscienceopen.com The incorporation of this compound into SAP sequences could allow for the creation of "smart" hydrogels that disassemble or release a payload in response to a specific redox trigger, such as the high glutathione concentrations found inside cells or in tumor microenvironments. mdpi.com
The cystine component itself has been used to create novel materials. For example, copper-cystine biohybrid structures have been synthesized and incorporated into nanofiber aerogels, demonstrating antibacterial and angiogenic properties. nih.govacs.org Inspired by biomineralization, hierarchical structures of L-cystine have been created through the slow oxidation of L-cysteine, suggesting that the morphogenesis of these crystalline superstructures can be controlled. researchgate.net
Future research in this domain is poised to explore:
Redox-Responsive Drug Delivery Systems: Developing nanocapsules or hydrogels from this compound-containing polymers or peptides that encapsulate therapeutic agents and release them in a controlled manner in a reducing environment. Polyamides based on L-cystine have already been used to create nanocapsules for targeted pulmonary drug delivery. rsc.org
Biomimetic Scaffolds for Tissue Engineering: Creating scaffolds that mimic the extracellular matrix. The disulfide bonds in this compound can be used to crosslink the scaffold, providing mechanical stability, with the potential for the scaffold to be biodegradable as the disulfide bonds are cleaved by cells.
Self-Healing Materials: Designing materials where the reversible nature of the disulfide bond allows for the material to repair itself after damage.
The exploration of this compound as a fundamental building block in material science is a rapidly growing field that bridges chemistry, biology, and nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
